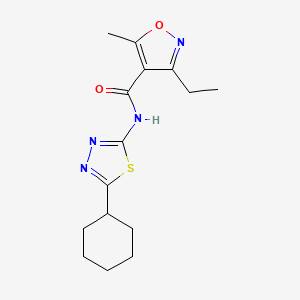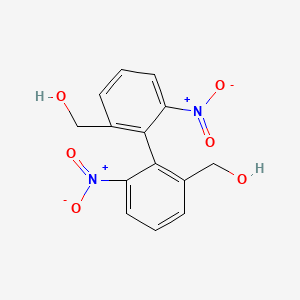![molecular formula C16H28BClO2 B14153734 (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane CAS No. 141550-15-4](/img/structure/B14153734.png)
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dioxaborolane ring substituted with a chloroethyl group and two cyclohexyl groups. Its distinct configuration and reactivity make it a valuable subject of study for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a chloroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can undergo reduction to yield different boron-containing species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloroethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are used to oxidize the boron center.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a targeted cancer treatment. Additionally, its derivatives are studied for potential use as enzyme inhibitors or drug delivery agents.
Industry
In the industrial sector, this compound is explored for its potential in materials science, particularly in the development of boron-containing polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The boron center can also participate in coordination chemistry, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,5R)-2-[(1S)-1-bromoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-iodoethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
- (4R,5R)-2-[(1S)-1-methylethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of (4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane lies in its specific chloroethyl substitution, which imparts distinct reactivity compared to its bromo, iodo, or methylethyl analogs. This unique reactivity makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
141550-15-4 |
|---|---|
Fórmula molecular |
C16H28BClO2 |
Peso molecular |
298.7 g/mol |
Nombre IUPAC |
(4R,5R)-2-[(1S)-1-chloroethyl]-4,5-dicyclohexyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H28BClO2/c1-12(18)17-19-15(13-8-4-2-5-9-13)16(20-17)14-10-6-3-7-11-14/h12-16H,2-11H2,1H3/t12-,15-,16-/m1/s1 |
Clave InChI |
WAUFXFXKHQVFGA-DAXOMENPSA-N |
SMILES isomérico |
B1(O[C@@H]([C@H](O1)C2CCCCC2)C3CCCCC3)[C@@H](C)Cl |
SMILES canónico |
B1(OC(C(O1)C2CCCCC2)C3CCCCC3)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


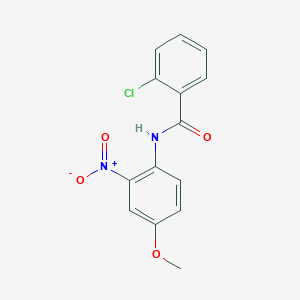
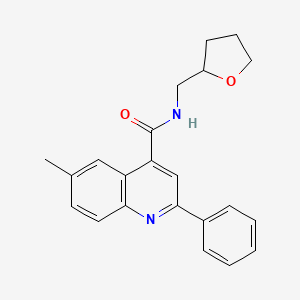
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
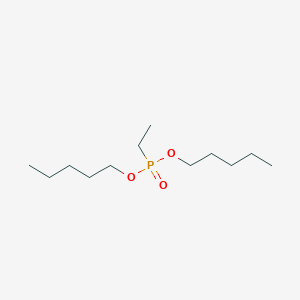
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B14153686.png)
![4-[3-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)phenyl]-4h-[1,2,4]triazole](/img/structure/B14153689.png)
![2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide](/img/structure/B14153692.png)


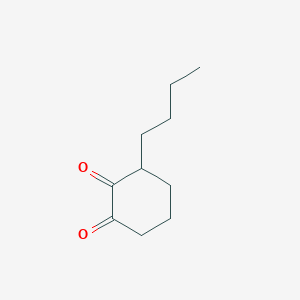
![4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B14153711.png)
